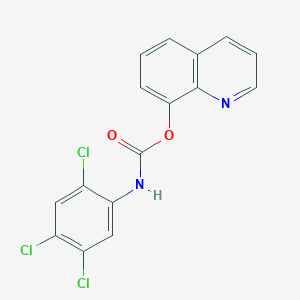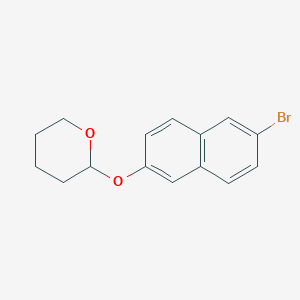
2-(6-Bromo-2-naphthoxy)tetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2-naphthoxy)tetrahydropyran is a chemical compound with the molecular formula C15H15BrO2 and a molecular weight of 307.19 g/mol It is a derivative of naphthalene, featuring a bromine atom at the 6th position and a tetrahydropyran ring attached to the 2nd position of the naphthoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran typically involves the reaction of 6-bromo-2-naphthol with tetrahydropyran under specific conditions. One common method includes the use of a base-catalyzed etherification reaction, where 6-bromo-2-naphthol is treated with tetrahydropyran in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(6-Bromo-2-naphthoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The naphthoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the naphthoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(6-methoxy-2-naphthoxy)tetrahydropyran, while oxidation with potassium permanganate could produce a quinone derivative.
科学的研究の応用
2-(6-Bromo-2-naphthoxy)tetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
作用機序
The mechanism of action of 2-(6-Bromo-2-naphthoxy)tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthoxy group play crucial roles in its binding affinity and specificity. The tetrahydropyran ring can influence the compound’s overall conformation and stability, affecting its interaction with biological molecules.
類似化合物との比較
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of 2-(6-Bromo-2-naphthoxy)tetrahydropyran.
2-(Phenylthio)tetrahydropyran: Another tetrahydropyran derivative with different substituents.
6-Bromo-2-naphthoic acid: A related compound with a carboxylic acid group instead of the naphthoxy group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the tetrahydropyran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for specific research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
特性
CAS番号 |
102938-66-9 |
|---|---|
分子式 |
C15H15BrO2 |
分子量 |
307.18 g/mol |
IUPAC名 |
2-(6-bromonaphthalen-2-yl)oxyoxane |
InChI |
InChI=1S/C15H15BrO2/c16-13-6-4-12-10-14(7-5-11(12)9-13)18-15-3-1-2-8-17-15/h4-7,9-10,15H,1-3,8H2 |
InChIキー |
HQVYJZNFRLOZIB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



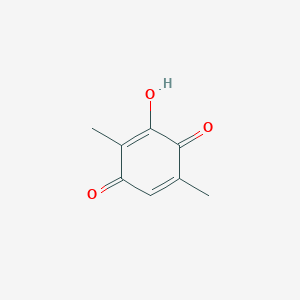
![4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11959085.png)
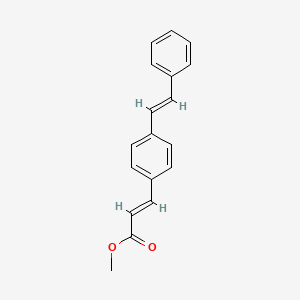


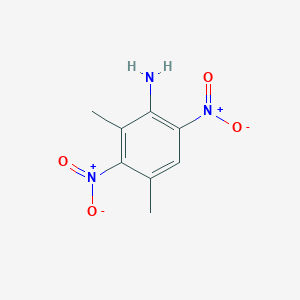
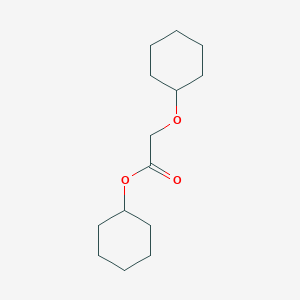
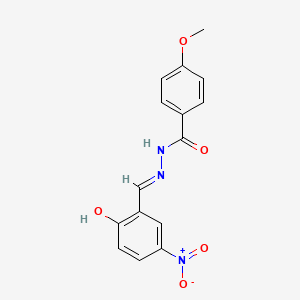
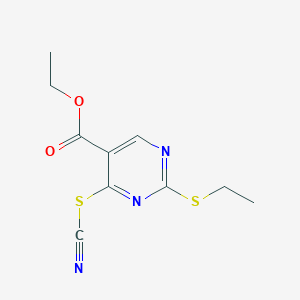
![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)

![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)
